N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxy-4-nitrophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C14H13N3O5 and its molecular weight is 303.274. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
This compound has been used in the enantioselective synthesis of 4-substituted 2-pyrrolidinone derivatives. A study demonstrated site- and enantioselective intramolecular C-H insertion of α-methoxycarbonyl-α-diazoacetamides, using a p-nitrophenyl group as the N-substituent. This method efficiently synthesized 4-substituted 2-pyrrolidinone derivatives with high enantiomeric excess (up to 82% ee) (Anada & Hashimoto, 1998).
Green Synthesis Applications
The compound plays a role in green chemistry, specifically in the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide. This intermediate, crucial for azo disperse dye production, was efficiently synthesized using a novel Pd/C catalyst in methanol and water. This method notably reduced hydrolyzations of reactant and product, achieving high selectivity (99.3%) (Zhang, 2008).
Diels–Alder Reaction
In the field of organic chemistry, this compound has been involved in abnormal Diels–Alder reactions. A study showed that 5-methoxy-4-(p-nitrophenyl)oxazoles reacted with tetracyanoethylene, resulting in the formation of unusual [3 + 2] cycloadducts through oxazole ring opening. The mechanism was proposed based on solvent effects on the reaction (Ibata et al., 1992).
Antimicrobial and Anti-inflammatory Activities
The compound has been identified in studies focused on antimicrobial and anti-inflammatory activities. Specifically, acetamido pyrrolyl azoles, including derivatives with methoxy and nitro groups, were synthesized and evaluated. Some derivatives showed significant antibacterial and antifungal activities, as well as potential anti-inflammatory effects (Sowmya et al., 2017).
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-16-7-3-4-11(16)13(18)14(19)15-10-6-5-9(17(20)21)8-12(10)22-2/h3-8H,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGJLTZNBONMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.